molecular formula C18H26Cl2N4O B12743986 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride CAS No. 118269-91-3

4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride

Cat. No.: B12743986
CAS No.: 118269-91-3
M. Wt: 385.3 g/mol
InChI Key: WHIQWHROFWBEKA-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an ethanamine group, and a pyridazinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazinyl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a pharmacological agent targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the morpholine ring or the pyridazinyl moiety.

    Pyridazinyl compounds: Other compounds containing the pyridazinyl group with different functional groups attached.

Uniqueness

The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

118269-91-3

Molecular Formula

C18H26Cl2N4O

Molecular Weight

385.3 g/mol

IUPAC Name

4-methyl-6-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C18H24N4O.2ClH/c1-14-4-3-5-16(12-14)17-13-15(2)18(21-20-17)19-6-7-22-8-10-23-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H

InChI Key

WHIQWHROFWBEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C(=C2)C)NCCN3CCOCC3.Cl.Cl

Origin of Product

United States

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